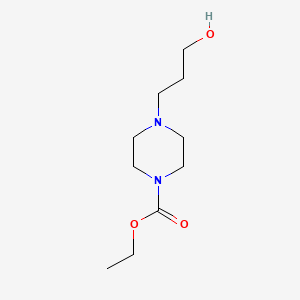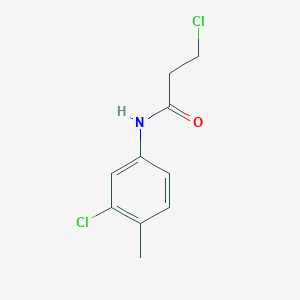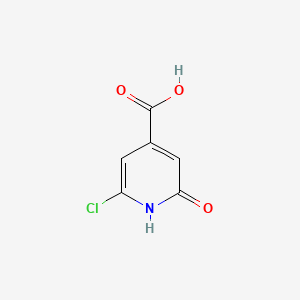![molecular formula C7H5N3O2 B1346416 Imidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 914637-64-2](/img/structure/B1346416.png)
Imidazo[1,2-c]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the condensation of 2-aminopyrimidine with various aldehydes or ketones, followed by cyclization. One common method includes the use of oxone as an oxidizing agent to convert aldehydes into the desired carboxylic acid .
Industrial Production Methods: Industrial production methods often involve multi-step synthesis, starting from readily available precursors. The process may include steps such as esterification, hydrogenation, and cyclization under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: Imidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to carboxylic acids using oxidizing agents like oxone.
Reduction: Hydrogenation reactions to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxone in aqueous conditions.
Reduction: Hydrogen gas in the presence of catalysts like platinum oxide (PtO2).
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Imidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of imidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition is crucial for its anti-inflammatory effects.
類似化合物との比較
Imidazo[1,2-a]pyridine: Known for its antibacterial and anti-inflammatory activities.
Imidazo[1,5-a]pyridine: Used in optoelectronic devices and as anti-cancer agents.
Pyrimidine Derivatives: Widely used in pharmaceuticals, including drugs like zidovudine and methotrexate.
Uniqueness: Imidazo[1,2-c]pyrimidine-2-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-10-4-8-2-1-6(10)9-5/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMHLJTAARKKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650366 |
Source


|
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-64-2 |
Source


|
| Record name | Imidazo[1,2-c]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














